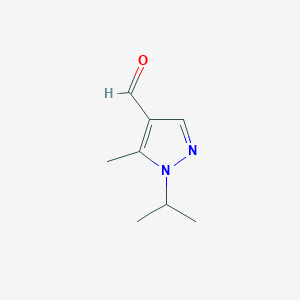

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an isopropyl group at the first position, a methyl group at the fifth position, and a formyl group at the fourth position of the pyrazole ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-7(3)8(5-11)4-9-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASBESOFIPVIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium hydroxide. The reaction temperature and solvent choice can significantly influence the yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.

Major Products Formed:

Oxidation: 1-Isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Isopropyl-5-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates:

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its efficacy in developing drugs targeting neurological and inflammatory disorders. The compound's structure allows for modifications that can enhance the specificity and efficacy of the resultant drugs .

Biological Activity:

Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cell lines, demonstrating potential as anticancer agents . The compound's ability to modulate enzyme activities makes it a valuable reagent in drug discovery processes .

Agricultural Applications

Development of Agrochemicals:

In agriculture, this compound is employed in the formulation of agrochemicals, particularly herbicides and insecticides. Its effectiveness in pest control while minimizing environmental impact aligns with sustainable agricultural practices . The compound's interaction with biological targets in pests enhances its utility in developing effective crop protection strategies.

Material Science Applications

Polymer Formulations:

The compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. These enhancements are crucial for industries that require durable materials, making this compound a valuable additive in material science .

Biochemical Research Applications

Reagent in Biochemical Assays:

In biochemical research, this compound serves as a reagent for studying enzyme activities and metabolic pathways. Its role in facilitating research related to drug discovery is significant, particularly in understanding how different compounds interact within biological systems .

Case Study 1: Anticancer Potential

A study investigated various pyrazole derivatives synthesized from this compound. It was found that certain derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values indicating potent activity .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives based on this compound. Some derivatives demonstrated high selectivity for COX-2 inhibition compared to COX-1, suggesting their potential as safer alternatives to traditional anti-inflammatory medications like celecoxib .

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

- 1-Methyl-1H-pyrazole-4-carbaldehyde

- 1-Isopropyl-1H-pyrazole-4-carbaldehyde

- 5-Methyl-1H-pyrazole-4-carbaldehyde

Comparison: 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. Compared to 1-methyl-1H-pyrazole-4-carbaldehyde, the isopropyl group provides additional steric hindrance, potentially affecting the compound’s binding to molecular targets. The combination of these substituents can also enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Biological Activity

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse applications and interactions with biological systems.

Structure and Composition

- Molecular Formula : C8H12N2O

- Molecular Weight : 168.20 g/mol

- Functional Groups : Contains an aldehyde group and a pyrazole ring, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methodologies, often involving the reaction of appropriate precursors under controlled conditions. The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, enhancing its utility in drug development and chemical research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds, including this specific compound, demonstrate effectiveness against various pathogens. For instance, in vitro tests revealed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it may inhibit the proliferation of cancer cell lines, with some derivatives displaying IC50 values in the micromolar range. For example, certain pyrazole derivatives have shown significant activity against HepG2 and A549 cancer cell lines, suggesting a potential role in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde group may form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the structural features of the pyrazole ring may enhance binding affinity to specific molecular targets.

Study on Antimicrobial Activity

A study conducted on several pyrazole derivatives highlighted the efficacy of this compound against Staphylococcus aureus and Staphylococcus epidermidis. The research involved assessing the compound's ability to inhibit biofilm formation, which is crucial for understanding its potential as an antimicrobial agent .

Cancer Cell Line Inhibition

Another significant study focused on the anticancer effects of pyrazole compounds. It reported that this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, particularly those associated with lung and liver cancers .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C8H12N2O | Antimicrobial, Anticancer | Potent against bacterial strains |

| 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde | C8H12BrN2O | Antimicrobial | Enhanced reactivity due to bromine |

| 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine | C12H16N2O2S | Anticancer | Different mechanism targeting cancer pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.